molecular formula C12H10BrNO2 B1470024 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1509818-20-5

1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid

Cat. No.: B1470024
CAS No.: 1509818-20-5
M. Wt: 280.12 g/mol
InChI Key: WIBHYZRQOFCRLK-UHFFFAOYSA-N
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Description

1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H10BrNO2 and its molecular weight is 280.12 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine in the nervous system . The compound’s bromophenyl group may facilitate binding to the active site of the enzyme, potentially inhibiting its activity. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . The compound may increase the production of ROS, leading to oxidative damage in cells. This can affect cellular metabolism, gene expression, and overall cell function. Additionally, this compound may impact cell proliferation and apoptosis, further influencing cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The compound’s bromophenyl group allows it to bind to specific biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound may inhibit acetylcholinesterase by binding to its active site, preventing the hydrolysis of acetylcholine. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound may degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it may become toxic, leading to adverse effects such as cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence the compound’s bioavailability and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological effects. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The compound’s bromophenyl group may play a role in its localization and accumulation within specific tissues.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound may be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBHYZRQOFCRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.